molecular formula C7H15NO4 B13199822 Methyl 2-(aminooxy)-3-methoxy-3-methylbutanoate

Methyl 2-(aminooxy)-3-methoxy-3-methylbutanoate

Cat. No.: B13199822
M. Wt: 177.20 g/mol
InChI Key: RLUMNSKEXOTMQO-UHFFFAOYSA-N
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Description

Methyl 2-(aminooxy)-3-methoxy-3-methylbutanoate is an organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of an aminooxy group, a methoxy group, and a methyl group attached to a butanoate backbone. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable tool in synthetic chemistry and drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(aminooxy)-3-methoxy-3-methylbutanoate can be achieved through several methods. One common approach involves the reaction of aminooxyacetic acid with methanol in the presence of a catalyst. This reaction typically occurs under mild conditions, such as room temperature, and yields the desired product with high efficiency .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis while minimizing the production of by-products .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(aminooxy)-3-methoxy-3-methylbutanoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The reaction conditions vary depending on the desired product but generally involve mild temperatures and neutral to slightly basic pH .

Major Products Formed

The major products formed from these reactions include oxime derivatives, amine derivatives, and various substituted compounds.

Scientific Research Applications

Methyl 2-(aminooxy)-3-methoxy-3-methylbutanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-(aminooxy)-3-methoxy-3-methylbutanoate involves its interaction with specific molecular targets. The aminooxy group can form stable covalent bonds with carbonyl-containing compounds, leading to the inhibition of enzyme activity. This interaction disrupts the normal function of the enzyme, resulting in various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

Methyl 2-(aminooxy)-3-methoxy-3-methylbutanoate is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable tool in synthetic chemistry and drug development .

Properties

Molecular Formula

C7H15NO4

Molecular Weight

177.20 g/mol

IUPAC Name

methyl 2-aminooxy-3-methoxy-3-methylbutanoate

InChI

InChI=1S/C7H15NO4/c1-7(2,11-4)5(12-8)6(9)10-3/h5H,8H2,1-4H3

InChI Key

RLUMNSKEXOTMQO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(C(=O)OC)ON)OC

Origin of Product

United States

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